4-[[2-(Trifluoromethyl)phenyl]methyl]thiomorpholine
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Overview
Description
4-[[2-(Trifluoromethyl)phenyl]methyl]thiomorpholine is an organic compound that features a thiomorpholine ring substituted with a 2-(trifluoromethyl)phenylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[[2-(Trifluoromethyl)phenyl]methyl]thiomorpholine typically involves the reaction of 2-(trifluoromethyl)benzyl chloride with thiomorpholine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-[[2-(Trifluoromethyl)phenyl]methyl]thiomorpholine can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiomorpholine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the functional groups attached to the aromatic ring.
Substitution: The trifluoromethyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Modified aromatic compounds with reduced functional groups.
Substitution: Halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
4-[[2-(Trifluoromethyl)phenyl]methyl]thiomorpholine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of new materials with unique properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 4-[[2-(Trifluoromethyl)phenyl]methyl]thiomorpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The thiomorpholine ring can interact with various functional groups in the target molecules, leading to the modulation of their activity.
Comparison with Similar Compounds
Similar Compounds
- 4-(Trifluoromethyl)phenylmorpholine
- 2-(Trifluoromethyl)phenylthiomorpholine
- 4-(Trifluoromethyl)phenylthiomorpholine
Uniqueness
4-[[2-(Trifluoromethyl)phenyl]methyl]thiomorpholine is unique due to the specific positioning of the trifluoromethyl group and the thiomorpholine ring. This unique structure imparts distinct chemical and physical properties, such as increased stability and reactivity, compared to other similar compounds.
Properties
IUPAC Name |
4-[[2-(trifluoromethyl)phenyl]methyl]thiomorpholine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F3NS/c13-12(14,15)11-4-2-1-3-10(11)9-16-5-7-17-8-6-16/h1-4H,5-9H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LONYRYGRBDLCGP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1CC2=CC=CC=C2C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14F3NS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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